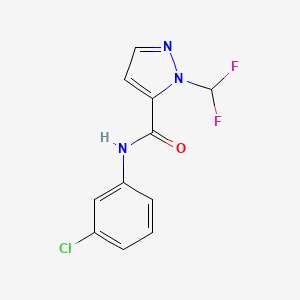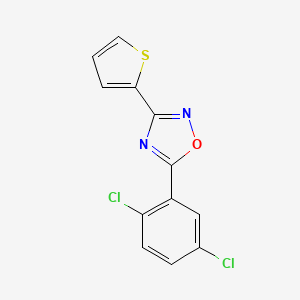
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target histone methyltransferase enzymes, which play a crucial role in gene expression and epigenetic regulation.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of histone methyltransferase enzymes, which are responsible for the methylation of histone proteins and other non-histone substrates. Histone methylation plays a crucial role in the regulation of gene expression and epigenetic modifications, and aberrant methylation patterns have been associated with various diseases, including cancer, inflammation, and neurodegeneration. N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide binds to the active site of these enzymes and blocks their activity, thereby preventing the methylation of histone and non-histone substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide have been extensively studied in various preclinical models. The compound has been shown to inhibit the growth and metastasis of various cancer types, including breast, prostate, and lung cancer, by suppressing the activity of histone methyltransferase enzymes. In addition, N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been shown to attenuate inflammation and neurodegeneration by inhibiting the activity of these enzymes. The compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide for lab experiments is its specificity towards histone methyltransferase enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, the compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is its low yield in the synthesis process, which can limit its availability for large-scale experiments. Moreover, the compound's mechanism of action is still not fully understood, which can hinder its further development.
Future Directions
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide and its potential therapeutic applications. One of the future directions for research is to investigate the efficacy of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide in combination with other anticancer drugs or immunotherapies. In addition, the development of more efficient synthesis methods for N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide can improve its availability for large-scale experiments. Finally, the identification of biomarkers for patient selection and monitoring can facilitate the clinical development of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide as a potential therapeutic agent.
Scientific Research Applications
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several histone methyltransferase enzymes, including EZH2, G9a, and SETD7, which are involved in the regulation of gene expression and epigenetic modifications. Inhibition of these enzymes by N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been shown to result in the suppression of tumor growth and metastasis in various cancer models, as well as the attenuation of inflammation and neurodegeneration.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(difluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O/c12-7-2-1-3-8(6-7)16-10(18)9-4-5-15-17(9)11(13)14/h1-6,11H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVMPOLTFDFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(4,6-dithiomorpholin-4-yl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4327243.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)

![5-[(1-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327271.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327275.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)
![1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327318.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B4327326.png)
![5-(2-ethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327333.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327340.png)